6-Fluoro-2-phenylquinoline-4-carboxylic Acid: A Comprehensive Guide to Synthesis and Characterization
6-Fluoro-2-phenylquinoline-4-carboxylic Acid: A Comprehensive Guide to Synthesis and Characterization
Executive Summary & Strategic Importance
6-Fluoro-2-phenylquinoline-4-carboxylic acid is a highly versatile heterocyclic building block. The quinoline core is a privileged scaffold in medicinal chemistry, frequently leveraged in the design of antimalarial, antiviral, and anticancer therapeutics [[1]]() 2. The strategic placement of a fluorine atom at the C-6 position significantly modulates the molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and target binding affinity—a principle widely validated by the success of fluoroquinolone antibiotics 2.
Physicochemical Profiling
Understanding the baseline properties of the target compound is essential for downstream purification and characterization workflows.
Table 1: Key Physicochemical Properties 34
| Property | Value |
|---|---|
| CAS Number | 1647-88-7 |
| Molecular Formula | C₁₆H₁₀FNO₂ |
| Molecular Weight | 267.25 g/mol |
| Typical Purity | ≥97% |
| Appearance | Solid (typically pale yellow to off-white) |
| SMILES | C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=N2)F)C(=O)O |
Strategic Synthesis Pathways
The construction of the quinoline-4-carboxylic acid core can be achieved via several classical named reactions, primarily the Pfitzinger and Doebner reactions 56.
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The Pfitzinger Reaction : This base-catalyzed condensation of 5-fluoroisatin with acetophenone is the preferred route for this specific target. Its primary advantage is absolute regiocontrol. Because the isatin ring is pre-formed, the fluorine atom is locked at the 6-position, preventing the formation of isomeric mixtures 62.
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The Doebner Reaction : A multicomponent reaction involving 4-fluoroaniline, benzaldehyde, and pyruvic acid. While atom-economical and aligned with green chemistry principles, it can suffer from lower yields and regioselectivity challenges depending on the electronic nature of the aniline 7.
Decision tree for selecting the optimal synthesis pathway based on reaction requirements.
Detailed Experimental Protocol: The Pfitzinger Reaction
This protocol describes the synthesis of 6-fluoro-2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction, optimized for high yield and purity [[8]]() 1.
Reagents & Materials
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5-Fluoroisatin (1.0 equiv)
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Acetophenone (1.05 equiv)
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Potassium Hydroxide (KOH, 6.0 M aqueous solution)
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Ethanol (EtOH, absolute)
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Hydrochloric Acid (HCl, 2.0 M aqueous)
Step-by-Step Methodology & Mechanistic Causality
Step 1: Initiation & Ring Opening
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Procedure : Suspend 5-fluoroisatin in absolute ethanol. Add 6.0 M aqueous KOH dropwise at room temperature.
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Mechanistic Causality : The strong base attacks the highly electrophilic C2 carbonyl of the isatin ring. This hydrolyzes the amide bond, opening the ring to generate the reactive intermediate, potassium 2-amino-5-fluorophenylglyoxylate.
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Validation Checkpoint : The suspension will dissolve, transitioning from a distinct orange/red (isatin) to a clear, deep yellow solution, confirming complete ring opening 6.
Step 2: Aldol Condensation & Cyclodehydration
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Procedure : Add acetophenone (1.05 equiv) to the reaction mixture. Heat the mixture to reflux (approx. 80-85 °C) for 12-18 hours. Alternatively, microwave irradiation at 125 °C for 20 minutes can be utilized for rapid conversion 81.
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Mechanistic Causality : The basic environment deprotonates the alpha-methyl group of acetophenone, forming an enolate. This enolate acts as a nucleophile, attacking the ketone carbonyl of the glyoxylate intermediate. Subsequent dehydration and cyclization form the thermodynamically stable aromatic quinoline core 1.
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Validation Checkpoint : TLC monitoring (Eluent: DCM/MeOH 9:1) should indicate the disappearance of the acetophenone spot and the emergence of a highly UV-active baseline spot (the potassium salt of the product).
Step 3: Precipitation & Isolation
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Procedure : Cool the reaction mixture to room temperature. Evaporate the bulk of the ethanol under reduced pressure. Dilute the aqueous residue with distilled water and extract with diethyl ether to remove unreacted acetophenone and non-polar byproducts.
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Mechanistic Causality : The product currently exists as a water-soluble potassium carboxylate. Washing with ether purifies the aqueous phase without losing the target compound.
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Procedure (Acidification) : Carefully acidify the aqueous layer with 2.0 M HCl to pH ~3-4 under vigorous stirring.
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Mechanistic Causality : Protonation of the carboxylate yields the free 6-fluoro-2-phenylquinoline-4-carboxylic acid, which is highly insoluble in water and precipitates out of solution 1.
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Validation Checkpoint : A dense, pale-yellow precipitate will form immediately upon reaching the target pH.
Step 4: Purification
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Procedure : Filter the precipitate under vacuum, wash sequentially with cold water and a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
Workflow of the Pfitzinger reaction mechanism for quinoline core formation.
Analytical Characterization
Robust characterization is required to validate the structural integrity of the synthesized compound. The following table outlines the expected spectral data based on the quinoline-4-carboxylic acid scaffold and the predictable shielding/deshielding effects of the 6-fluoro substituent [[9]]().
Table 2: Expected Analytical Characterization Data
| Technique | Expected Signals / Values | Structural Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.8 (br s, 1H) | Carboxylic acid -OH (exchangeable) |
| δ ~8.50 (s, 1H) | Quinoline H-3 | |
| δ ~8.30 (m, 2H) | Phenyl ortho-protons | |
| δ ~8.15 (dd, J = 9.2, 5.5 Hz, 1H) | Quinoline H-8 (coupled to H-7 and F) | |
| δ ~8.05 (dd, J = 10.0, 2.8 Hz, 1H) | Quinoline H-5 (coupled to F and H-7) | |
| δ ~7.80 (td, J = 8.8, 2.8 Hz, 1H) | Quinoline H-7 (coupled to F, H-8, H-5) | |
| δ ~7.55 - 7.65 (m, 3H) | Phenyl meta/para-protons | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~167.5 | Carbonyl (C=O) |
| δ ~160.5 (d, ¹JC-F ~245 Hz) | C-6 (C-F coupling) | |
| δ ~155.0, 148.5, 138.0 | Aromatic carbons (Quinoline & Phenyl) | |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₁₆H₁₁FNO₂: 268.0768 | Confirms exact molecular mass |
| FT-IR (ATR) | ~3000-2500 cm⁻¹ (broad), ~1700 cm⁻¹, ~1200 cm⁻¹ | O-H stretch, C=O stretch, C-F stretch |
Conclusion
The synthesis of 6-fluoro-2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction provides a highly reliable, regiospecific, and scalable methodology. By adhering strictly to the self-validating checkpoints—particularly the visual confirmation of isatin ring opening and precise pH control during precipitation—researchers can ensure high-fidelity production of this critical medicinal chemistry building block.
References[4] Moldb. "1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - Moldb". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlplID5QDmr9nzeLuQVgG_amCjAZDT3BLp_bkmP15bFaadAPUqb9RloFiWBvixJnpF91ugRhBu9t3NKwvzfNsqw99kRn9u4NR0w78MNP7AxD6f0KD9Z0jVk5_XB4tCOICaLA==[5] ChemScene. "1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - ChemScene". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJKAJuZFcNONnQQN3e2Cb9w60b-iPpBYDrlynDJhEh_lcxlHiVlSQgCo1ddDH0naZJUhLXZddLFOStgrh9VZ43ySC5msLTw3W2--DcLb_5yd_F8kARvSNAwzuPYudicaeu4xb7ZSgIr5-lbQ==[6] SciSpace. "An efficient and direct synthesis of substituted 2-phenylquinoline-4-carboxamides...". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB40aGXg7fn497fqrk5hG9tPYLHuViHOFj4xKGtTsAJVyx7JDtFUwIvz47auS749HraTtHWlvcHsXP7eJlR_bKeIwpyXEuRsgnqdt19SSJ0M77t9mqBVdEkPbNQADdXcvX_YoqfIS3yq1foj8W07mza_uup0Mm67mt9zE3AOOh9X3c1Xwx21zQJp1bSN4DA7rDVZV8rA==[3] NIH PMC. "Design, synthesis, structural characterization, anticancer evaluation...". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6OGH3Hh3NIOQ_jo8Ch54xA0jogX6gj7xPzMckRO_-YcmguCdUIlSxpBU8yotkL6tZppHgK8WMU9-dC8I2E65x4UVmWpBVseawubLwlj1p_89EK5mZ1qT7dZpGtesZkOt6Sa6bAfar8TUIk0Re[7] NIH PMC. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE0x3coWuWTHDXJHy9YTHY5XXCA642nS40IWyVXqHV6sni2C2xchL8F2kwQsDHmC1kyonYvjCLAFXbuxGqckoStA5w3TwtV1NTp-M7ns7b-7JRgBs-YgnpBzLvev-IKmnvegARFdfJUhoo4Mo=[2] Google Patents. "US20210244721A1 - Small molecule enterovirus inhibitors...". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUorf97n_17-Q2pTRFhR7g8JFo7jovGwpRU_fBsl7htfvne8_yhJJJ8EFMdHipXlWrkpN2ipZUlobYOsoC8L7cTOXSVUfUATD_efdtET5kRcgMrJ7gBZmhmxXzfPQjDlTCETzSM3hNkRNAFnNWQlk=[8] ResearchGate. "Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqB-UFUzxTpZ5pxPOpX_8OaCGMk-Jecp_vNIU2uykLytT4jtJt2ppjONvrJU_BL4Wwl4WgpFULg9HQyDZVrvBl4OfZwR-pP95io30U08kC79fz4LYuZVnDgUuD8Go7lvz_PV04rRBwsdAs2nhxzI2r_2irj9254Hgnzie5rXyTZuMhA2mPNAt4Xx05dTyyFcRhewt99uGkqwWVXxAVvizI8C-O9xKpa3HGWAIEpDkKtQ==[1] NIH PMC. "Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68)". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEThPS68vlvvPXQTI5fld1iQn8Sb12kXxGggU2hF7T4n4pH-1Kbd7SZJJJLDul9fJvcgJgVYpPh7w-u2B8kex1ixc54YqlCfagpBUTwtrK11Ovn3yn7zMCwQYcPy-BYjJBkROavTTJd54WsmeY=[9] ACS Publications. "In Vivo and In Vitro Optimization of Screening Antimalarial Hits...". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsomL4HJ4RLXleJ2H1uo7hF7DxGPojxV4uSpOCL3ozzjEP_Cq9VzuNQlCn5whRNVW14KXWHcwzRfKmsWYg7yFLTQYWi7NlRD0Z8M_QGaJae28nXFxIc1F6RSAtCyzOtZ5kCqdxYCcT1Xb-ui18Vaud
Sources
- 1. Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - Moldb [moldb.com]
- 4. chemscene.com [chemscene.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20210244721A1 - Small molecule enterovirus inhibitors and uses thereof - Google Patents [patents.google.com]
- 9. Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC [pmc.ncbi.nlm.nih.gov]
